2-Methoxy-9-phenoxyacridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61078-20-4 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-15-11-12-19-17(13-15)20(23-14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChI Key |
XAJLYOUHZAGPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methoxy 9 Phenoxyacridine
Solid-State Structural Analysis by X-ray Crystallography
The definitive three-dimensional arrangement of 2-Methoxy-9-phenoxyacridine in the solid state has been elucidated through single-crystal X-ray crystallography, providing precise insights into its molecular geometry and packing.
The crystal structure of this compound has been determined at a temperature of 295 K. umn.edu The compound crystallizes in the orthorhombic system, belonging to the space group Pbca. umn.edu This crystallographic system is defined by three unequal axes (a, b, c) that are mutually perpendicular. The unit cell contains eight molecules (Z = 8) of this compound. umn.edu Detailed parameters of the unit cell are compiled in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₅NO₂ |
| Formula Weight (Mᵣ) | 301.33 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.3042 (2) |
| b (Å) | 15.5101 (4) |
| c (Å) | 24.0192 (6) |
| Volume (V) (ų) | 3093.65 (13) |
| Z | 8 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
The conformation of this compound in the crystal lattice reveals significant details about the spatial relationship between its constituent aromatic systems. The methoxy (B1213986) group at the C2 position is observed to be nearly coplanar with the acridine (B1665455) ring system, exhibiting a small dihedral angle of 4.5 (1)°. umn.edu This near-planarity suggests a degree of electronic conjugation between the methoxy group and the acridine core.
The molecular packing in the crystal of this compound is stabilized by a network of specific intermolecular interactions. The molecules form inversion dimers, which are primarily connected through two types of interactions: C—H···N hydrogen bonds and π–π stacking interactions involving the acridine skeletons. umn.eduumn.edu These dimers are further interconnected in the crystal lattice by C—H···π interactions, creating a stable supramolecular architecture. umn.eduumn.edu The formation of these dimers through π–π and C—H···N interactions is a key feature of the solid-state structure. umn.edu
Spectroscopic Investigations for Molecular Characterization
Spectroscopic techniques provide essential information regarding the electronic structure and the chemical environment of the nuclei within the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of organic compounds in solution.
For this compound, partial ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) using a 600 MHz spectrometer. The observed chemical shifts confirm the presence of key functional groups. The methoxy group protons appear as a singlet at 3.81 ppm. Aromatic protons are also observed, including a doublet at 6.87 ppm with a coupling constant of J = 8.8 Hz, a triplet at 7.05 ppm (J = 7.6 Hz), and a doublet at 7.19 ppm (J = 2.9 Hz).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 3.81 | s | - | -OCH₃ |
| 6.87 | d | 8.8 | Aromatic CH |
| 7.05 | t | 7.6 | Aromatic CH |
| 7.19 | d | 2.9 | Aromatic CH |
Detailed experimental ¹³C NMR data for this compound were not available in the reviewed scientific literature.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. Such substitutions on the acridine core are known to affect its spectral features. umn.edu However, specific experimental UV-Vis absorption spectra and detailed analyses of the electronic transitions for this compound are not detailed in the publicly accessible scientific literature reviewed for this article.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups and the elucidation of molecular structures. By probing the vibrational modes of a molecule, these spectroscopic techniques provide a unique fingerprint, offering insights into the bonding and structural arrangement of atoms. For this compound, while specific experimental spectra are not widely published, a detailed analysis can be constructed based on the well-established characteristic vibrational frequencies of its constituent functional groups: the acridine core, the methoxy substituent, and the phenoxy group. Theoretical calculations using methods such as Density Functional Theory (DFT) are also commonly employed to predict and assign vibrational modes with a high degree of accuracy.
The vibrational modes of this compound can be categorized based on the principal functional moieties. The acridine ring system gives rise to a series of characteristic stretching and bending vibrations. The aromatic C-H stretching vibrations of the acridine and phenoxy rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the acridine core produce a set of complex bands in the 1650-1400 cm⁻¹ region, which are often coupled.
The presence of the methoxy (-OCH₃) group introduces distinct vibrational signatures. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected in the 2950-2850 cm⁻¹ range. The C-O stretching vibrations of the methoxy and phenoxy groups are also key identifiers, typically appearing in the 1300-1000 cm⁻¹ region. The phenoxy group, in addition to its aromatic C-H and C=C vibrations, contributes to the ether linkage C-O stretching bands.
Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern and are found in the lower frequency region of the spectrum (900-650 cm⁻¹). These, along with various ring deformation and torsional modes, complete the vibrational spectrum, providing a comprehensive structural profile of the molecule.
Below are tables detailing the expected characteristic vibrational frequencies for the functional groups present in this compound, based on established data for related compounds.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretching | Aromatic (Acridine, Phenoxy) |
| 2960-2940 | Medium | C-H Asymmetric Stretching | Methoxy (-OCH₃) |
| 2880-2860 | Medium | C-H Symmetric Stretching | Methoxy (-OCH₃) |
| 1640-1600 | Medium-Strong | C=N Stretching | Acridine Ring |
| 1600-1450 | Strong | C=C Stretching | Aromatic (Acridine, Phenoxy) |
| 1470-1440 | Medium | C-H Asymmetric Bending | Methoxy (-OCH₃) |
| 1380-1365 | Weak | C-H Symmetric Bending | Methoxy (-OCH₃) |
| 1260-1200 | Strong | Asymmetric C-O-C Stretching | Aryl Ether (Phenoxy) |
| 1180-1150 | Medium | CH₃ Rocking | Methoxy (-OCH₃) |
| 1050-1010 | Strong | Symmetric C-O-C Stretching | Aryl Ether (Phenoxy) |
| 900-675 | Strong | C-H Out-of-Plane Bending | Aromatic (Acridine, Phenoxy) |
Raman Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3050 | Strong | C-H Stretching | Aromatic (Acridine, Phenoxy) |
| 2950-2920 | Medium | C-H Asymmetric Stretching | Methoxy (-OCH₃) |
| 2870-2840 | Medium | C-H Symmetric Stretching | Methoxy (-OCH₃) |
| 1620-1580 | Very Strong | Ring Stretching | Acridine Ring |
| 1590-1570 | Strong | C=C Stretching | Phenoxy Ring |
| 1350-1250 | Medium | Ring Breathing | Acridine Ring |
| 1280-1220 | Strong | C-O Stretching | Aryl Ether (Phenoxy) |
| 1180-1150 | Medium | C-H In-Plane Bending | Aromatic (Acridine, Phenoxy) |
| 1020-990 | Strong | Ring Breathing (Trigonal) | Phenoxy Ring |
| 850-750 | Medium | C-H Out-of-Plane Bending | Aromatic (Acridine, Phenoxy) |
Computational and Theoretical Frameworks in 2 Methoxy 9 Phenoxyacridine Research
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structure, stability, and reactivity from first principles. For acridine (B1665455) derivatives, these methods have been widely applied to understand their diverse chemical and biological activities.
Density Functional Theory (DFT) Studies on Ground-State Geometries
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometries and predicting structural parameters. nih.gov For acridine and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, have shown excellent agreement with experimental data for structural parameters. nih.gov
In the specific case of 2-Methoxy-9-phenoxyacridine, experimental X-ray crystallography has provided precise data on its ground-state geometry. These studies reveal that the methoxy (B1213986) group is nearly coplanar with the acridine ring system, exhibiting a dihedral angle of approximately 4.5°. In contrast, the phenoxy fragment is oriented almost perpendicularly to the acridine moiety, with a dihedral angle of about 85.0°. The acridine skeleton itself is largely planar. These experimental values serve as a crucial benchmark for validating the accuracy of DFT-calculated ground-state geometries. Computational optimization of the this compound structure using DFT would be expected to reproduce these key geometric features, providing a reliable theoretical model for further property calculations.
| Parameter | Value |
|---|---|
| Dihedral Angle (Acridine-Methoxy) | ~4.5° |
| Dihedral Angle (Acridine-Phenoxy) | ~85.0° |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
Electronic Density Distribution and Reactivity Indices (e.g., Fukui Functions)
The distribution of electron density in a molecule is fundamental to its reactivity. Reactivity indices derived from conceptual DFT, such as Fukui functions, provide a quantitative measure of local reactivity. scm.com The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. scm.comscm.com
Specifically, it helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). scm.comscm.com By calculating the electron densities of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states of a molecule, one can determine the Fukui functions f+(r) and f-(r), which pinpoint the most reactive sites for accepting and donating electrons, respectively. researchgate.netresearchgate.net This analysis can be condensed to individual atomic sites to predict which atoms are most susceptible to attack. scm.com For a molecule like this compound, this would involve identifying which atoms on the acridine, phenoxy, and methoxy groups are the most reactive centers.
Investigation of Tautomeric Equilibria and Relative Stabilities
Tautomerism, the process of proton transfer between two atoms within the same molecule, is a crucial phenomenon in many heterocyclic compounds. mdpi.com Computational chemistry offers a powerful means to investigate the relative stabilities of different tautomers and predict the position of the tautomeric equilibrium. rsc.org By calculating the ground-state energies of all possible tautomeric forms, researchers can determine the most stable isomer.
For acridine-based systems, tautomerism can significantly influence their chemical and biological properties. For instance, the equilibrium between amino-imino or lactam-lactim forms in substituted acridines can be explored. rsc.org Theoretical studies on related heterocyclic systems have shown that the inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often mandatory to accurately reproduce experimental observations, as intermolecular hydrogen bonding can play a decisive role. mdpi.com For this compound, a theoretical study could investigate the possibility of prototropic tautomerism involving the acridine nitrogen, although such forms are generally less stable for the parent acridine structure.
Photophysical Behavior and Excited State Dynamics
The interaction of molecules with light is governed by their photophysical properties and the dynamics of their electronically excited states. Theoretical methods are indispensable for interpreting experimental spectra and understanding the complex processes that occur after a molecule absorbs a photon.
Theoretical Prediction of Singlet and Triplet Excited States
Upon absorption of light, a molecule is promoted from its ground state to an electronically excited state. Understanding the nature and energy of these states is key to predicting a molecule's fluorescence, phosphorescence, and photochemical reactivity. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of vertical excitations from the ground state to various singlet and triplet excited states. arxiv.org
For acridine derivatives, which are often fluorescent, TD-DFT calculations can predict the energies corresponding to the main absorption bands in their UV-visible spectra. frontiersin.org These calculations can also provide information about the character of the excitation, for example, whether it is a localized π-π* transition on the acridine ring or involves charge transfer between different parts of the molecule. frontiersin.org Furthermore, computational methods can be used to explore the potential energy surfaces of these excited states, identifying the pathways for de-excitation, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. nih.govchemrxiv.org Research on related 2-methoxy-9-acridone derivatives has highlighted the complex excited-state dynamics in this family of compounds, involving processes like proton transfer and excimer formation, which can be rationalized and modeled with the aid of computational calculations. frontiersin.orgnih.gov
Computational Modeling of Fluorescence and Phosphorescence Processes
The fluorescent and phosphorescent properties of acridine derivatives are central to their application in various fields, including as molecular probes and optoelectronic materials. nih.govnih.govnih.gov Computational modeling plays a crucial role in understanding the electronic transitions that govern these luminescence phenomena. The intrinsic π–π* fluorescence of the acridine core is often weak because its emissive excited state can be deactivated through coupling with a nearby non-emissive state. rsc.org Theoretical calculations help to elucidate the nature of the excited states and the factors influencing their deactivation pathways.
Quantum chemical calculations are employed to investigate the structural changes that accompany electronic transitions such as S0→S1 (absorption), S1→T1 (intersystem crossing), and T1→S0 (phosphorescence). researchgate.net For instance, time-dependent density functional theory (TD-DFT) is a common method used to predict vertical excitation energies and oscillator strengths, which correlate with absorption and emission spectra. nih.gov These calculations can reveal how substituents, like the 2-methoxy and 9-phenoxy groups on the acridine scaffold, modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelengths. nih.govnih.gov
Computational studies on related acridone (B373769) molecules have shown that the energy released during certain reactions can exceed what is necessary to cause electronic excitation, leading to chemiluminescence. researchgate.net Theoretical models can predict the dipole moments and charge distributions in the ground (S0), first excited singlet (S1), and first excited triplet (T1) states, offering further insight into the nature of these electronic transitions. researchgate.net By combining experimental techniques like time-resolved fluorimetry with computational analysis, a more complete picture of the complex excited-state dynamics of these molecules can be established. nih.govfrontiersin.org
| Parameter | Value (eV) | Transition | Description |
|---|---|---|---|
| Vertical Excitation Energy (T1) | 2.51 | S0 → T1 | Energy for excitation to the first triplet state. |
| Vertical Excitation Energy (S1) | 3.29 | S0 → S1 | Energy for excitation to the first singlet state. |
| Emission Energy (T1) | 2.75 (Experimental) | T1 → S0 | Corresponds to the maximum phosphorescence emission. |
| Emission Energy (S1, Gas Phase) | 4.82 | S1 → S0 | Predicted fluorescence emission energy in the gas phase. |
Mechanisms of Excited State Proton Transfer (ESPT) and Photoinduced Electron Transfer (PET)
The excited-state dynamics of acridine derivatives can be complex, often involving processes like excited-state proton transfer (ESPT) and photoinduced electron transfer (PET). nih.govfrontiersin.org These processes are critical as they can significantly alter the fluorescence properties of the molecule, leading to phenomena such as dual emission or fluorescence quenching. Computational methods are vital for unraveling the multistate kinetic schemes that describe these dynamics. nih.govfrontiersin.org
ESPT can occur when the acidity or basicity of a molecule changes significantly upon photoexcitation. frontiersin.org For related 2-methoxy-9-acridone dyes, computational calculations have supported experimental findings from time-resolved fluorimetry to establish kinetic schemes involving protonation and deprotonation in the excited state. nih.govnih.govfrontiersin.org These models can also account for other coupled processes, such as the formation of excimers (excited-state dimers), which further complicate the emission spectra. nih.govfrontiersin.org
Photoinduced electron transfer is a process where an electron is transferred from a donor to an acceptor molecule following the absorption of a photon, leading to charge separation. wikipedia.orgyoutube.com This can be a key mechanism for fluorescence quenching. nih.gov PET can be modeled computationally to understand how the electronic structure of the excited state facilitates electron transfer to or from a quenching molecule. youtube.com In the context of this compound, PET could occur between the acridine core and the phenoxy substituent or with other molecules in its environment. The efficiency of PET is related to the thermodynamic driving force (ΔG) of the electron transfer process, which can be estimated using the Rehm-Weller equation and informed by computationally derived parameters. youtube.com
| Process | Rate Constant | Description |
|---|---|---|
| Excited-State Protonation | kCN | Proton transfer from the acidic form (C) to the neutral form (N). |
| Excited-State Deprotonation | kNC | Proton loss from the neutral form (N) to the acidic form (C). |
| Excimer Formation | kDN | Association of an excited neutral molecule with a ground-state one to form a dimer (D). |
| Excimer Dissociation | kND | Dissociation of the excimer back to individual molecules. |
| Radiative Deactivation | k0D, k0N, k0C | Fluorescence from the excimer, neutral, and acidic forms, respectively. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a powerful lens through which the three-dimensional structure and dynamic behavior of this compound and its interactions with biological targets can be explored. These computational techniques are fundamental in modern drug discovery and materials science.
Ligand-Target Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com For acridine derivatives, docking simulations are widely used to predict their binding modes and affinities to various biological targets, such as enzymes and DNA. jppres.comresearchgate.netmdpi.com
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, such as this compound, is generated and optimized computationally. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a "docking score" for each pose to estimate the binding affinity. jppres.com
Studies on various acridine derivatives have demonstrated their potential to interact with a range of targets. For example, docking simulations have shown that amide-based acridine derivatives can achieve high docking scores against targets like VEGFR2 and PDGFR-α, with binding affinities sometimes exceeding those of known inhibitors. jppres.com The simulations also provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jppres.comnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives.
| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference Inhibitor Score (kcal/mol) |
|---|---|---|---|
| 3-Acridine Amide (Ligand 7) | VEGFR2 | -10.031 | -9.8 (Sorafenib) |
| 3-Acridine Amide (Ligand 7) | PDGFR-α | -9.5 (approx.) | Not specified |
| 3-Acridine Amide (Ligand 1) | EGFR | -6.225 | -9.402 (Erlotinib) |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and the stability of interactions on a timescale of nanoseconds to microseconds. mdpi.commdpi.com
For a system like this compound bound to a protein, an MD simulation can be used to assess the stability of the docked pose. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to see if the complex remains in a stable conformation. mdpi.com These simulations can also provide insights into the role of water molecules in mediating interactions and can be used to calculate binding free energies more accurately than with docking alone. nih.gov The conformational flexibility of the ligand itself can also be studied; for this compound, this would include the rotation around the bonds connecting the acridine core to the phenoxy group. The crystal structure shows the phenoxy group is nearly perpendicular to the acridine ring system, and MD simulations could explore the energetic landscape of this rotation in different environments. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are disciplines that use computational and statistical methods to establish a correlation between the chemical structure of compounds and their biological activities or chemical properties.
Development of Predictive Models for Acridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational strategy in drug discovery for developing mathematical models that relate the chemical structures of a series of compounds to their biological activities. researchgate.net For acridine derivatives, QSAR studies have been conducted to build predictive models for various activities, including antitumor and enzyme inhibitory effects. nih.govijpsonline.comresearchgate.net
The process involves several steps. First, a dataset of acridine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov Then, for each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that links the descriptors to the observed activity. nih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized acridine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net For example, a 3D-QSAR model can highlight regions of the acridine scaffold where certain features, like hydrogen bond donors or hydrophobic groups, are favorable or unfavorable for activity, providing direct guidance for molecular design. ijpsonline.com These predictive models are an essential part of the modern medicinal chemist's toolkit for optimizing lead compounds. nih.gov
| Feature | Color Representation | Interpretation for Activity |
|---|---|---|
| Hydrogen Bond Donor | Blue | Favorable position for a group that can donate a hydrogen bond. |
| Electron Withdrawing Group | Blue | Favorable position for an electron-withdrawing substituent. |
| Hydrophobic Feature | Blue | Favorable position for a hydrophobic or non-polar group. |
| Unfavorable Region | Red | Position where substitution is predicted to decrease activity. |
Identification of Molecular Descriptors Correlating with Observed Activities
In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling is a critical tool for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. alliedacademies.org This approach involves identifying molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—and correlating them with observed activities, such as cytotoxicity or enzyme inhibition. For acridine derivatives, including those structurally related to this compound, QSAR studies have provided valuable insights into the structural features that govern their biological effects. scialert.netnih.gov
A key application of QSAR is to predict the potential of different chemical compounds and their biological activities through statistical calculations. nih.gov For a series of 2-methoxy acridones, which share the core acridine structure, multiple linear regression analysis has been used to develop statistically significant QSAR models. These models have demonstrated good predictive power, helping to elucidate the structural requirements for cytotoxic potency. scialert.net
Research has identified several molecular descriptors that are critical for the activity of these compounds. One significant finding is the importance of the flexibility of the substituent sidechain. The models suggest that a more flexible sidechain enhances cytotoxic potency. Conversely, the presence of bulky substituents is disfavored and not conducive to activity. This observation challenges earlier assumptions that lipophilicity, which often increases with bulky substituents, is the primary driver of cytotoxicity for this class of molecules. scialert.net
Further analysis from these QSAR models indicates that the presence of heteroatoms, particularly in the molecular extremity, is favored for cytotoxic activity. However, the specific type of heteroatom is crucial; for instance, replacing a terminal nitrogen atom with a less electronegative sulfur atom was found to lower the cytotoxic potency of the acridine derivatives. scialert.net The studies also highlight the importance of specific structural motifs, such as four-membered methylene (B1212753) bridges between the acridine nucleus and substituents, which were found to enhance cytotoxic effects. scialert.net
The principles of cheminformatics and computational chemistry are broadly applied to study the relationship between the physicochemical properties of acridine derivatives and their biological activity at both cellular and molecular levels. nih.gov For example, properties such as lipophilicity (LogP) and partial charges (δ) are often investigated to understand their influence on DNA intercalation capabilities and cytostatic activity. nih.gov
Below is a table summarizing key molecular descriptors and their influence on the activity of 2-methoxyacridine analogues, based on computational studies.
| Molecular Descriptor | Influence on Cytotoxic Activity | Rationale/Observation from QSAR Models |
| Flexibility of Sidechain | Favorable | Enhances cytotoxic potency. |
| Bulky Substituents | Unfavorable | Not conducive to cytotoxic activity, challenging the role of overall lipophilicity. |
| Heteroatoms in Extremity | Favorable | The presence of heteroatoms is generally positive for activity. |
| Terminal Sulfur Atom | Unfavorable | Replacement of terminal nitrogen with sulfur lowers cytotoxic potency. |
| Methylene Bridges | Favorable | A four-membered bridge between the acridine core and substituents enhances potency. |
These computational frameworks allow researchers to systematically analyze the structural features of compounds like this compound, guiding the design and synthesis of new analogues with potentially improved and more selective biological activities.
Scaffold Repositioning and Inverse Virtual Screening for Target Identification
The concept that a single drug can be effective for multiple diseases by interacting with various biological targets has driven the strategy of drug repositioning. uwa.edu.aunih.gov For established molecular frameworks like the acridine scaffold, computational methodologies offer rational and direct methods to identify new therapeutic applications beyond their initial purpose. uwa.edu.auresearchgate.net Two interconnected computational strategies, scaffold repositioning and inverse virtual screening (IVS), are particularly powerful in this endeavor. uwa.edu.au
Scaffold repositioning aims to find new therapeutic uses for a known molecular scaffold. The acridine nucleus, for instance, is a versatile framework present in drugs used for treating malaria, cancer, and Alzheimer's disease, acting on targets like DNA, topoisomerases, and cholinesterases. nih.gov This inherent polypharmacology suggests that derivatives such as this compound could have activities against yet undiscovered targets.
Inverse virtual screening (IVS), also known as target fishing, is a computational technique that flips the conventional virtual screening paradigm. alliedacademies.orguwa.edu.au Instead of screening a large library of compounds against a single target, IVS screens a single compound of interest against a large library of biological targets to identify potential binding partners. uwa.edu.aumdpi.com This approach is crucial for identifying new targets for existing drugs or bioactive compounds, thereby facilitating scaffold repositioning. uwa.edu.aunih.gov
A notable study employed IVS to identify new potential targets for a series of spiro-acridine derivatives. uwa.edu.aunih.govdoity.com.br The process began by selecting a representative acridine compound for the IVS procedure. This computational screening against a database of potential biological targets suggested that chitinase (B1577495) enzymes could be a promising, previously unknown target for this class of compounds. uwa.edu.audoity.com.br
Following the initial IVS "hit," molecular docking simulations were performed to refine the prediction. uwa.edu.au The docking analysis evaluated the binding affinity and interaction patterns of several acridine derivatives within the active site of chitinases from fungal pathogens like Aspergillus fumigatus. doity.com.br This step is critical to validate the IVS results and to prioritize which derivatives are most likely to be active. The analysis revealed that the acridine derivatives could fit well into the enzyme's active site, interacting with key catalytic residues. researchgate.netdoity.com.br For instance, interactions with the DXDXE motif, which is crucial for chitinase catalytic activity, were observed. researchgate.netdoity.com.br
The computational predictions were then validated through in vitro enzymatic assays. uwa.edu.audoity.com.br Several of the acridine derivatives identified through the computational workflow demonstrated significant inhibitory activity against the chitinase enzyme. nih.gov This study successfully repositioned the acridine scaffold, identifying it for the first time as a potential chitinase inhibitor for antifungal applications. uwa.edu.aunih.gov
The table below outlines the workflow and key findings from the scaffold repositioning and IVS study on acridine derivatives.
| Step | Technique | Description | Key Finding/Outcome |
| 1. Hypothesis | Scaffold Repositioning | Acridine derivatives, known for various therapeutic applications, may have additional, undiscovered biological targets. uwa.edu.auresearchgate.net | The acridine scaffold is a candidate for repositioning. |
| 2. Target Fishing | Inverse Virtual Screening (IVS) | A representative acridine compound was screened against a large database of protein targets. uwa.edu.audoity.com.br | Chitinase enzymes were identified as high-scoring potential targets. uwa.edu.audoity.com.br |
| 3. In Silico Validation | Molecular Docking | Multiple acridine derivatives were docked into the active site of fungal chitinases to predict binding affinity and interactions. uwa.edu.audoity.com.br | Derivatives showed strong binding energies and interacted with key catalytic residues (e.g., DXDXE motif). researchgate.netdoity.com.br |
| 4. In Vitro Confirmation | Enzymatic Assays | The top-ranked compounds from docking were tested for their ability to inhibit chitinase activity in a laboratory setting. doity.com.br | The predicted inhibitory activity was confirmed, with one compound showing an IC50 of 0.6 ng/µL. uwa.edu.aunih.gov |
| 5. Conclusion | Drug Repositioning | The study successfully identified a new therapeutic application for the acridine scaffold. | First report of spiro-acridine derivatives as potent chitinase inhibitors for potential antifungal use. uwa.edu.aunih.gov |
This integrated computational and experimental approach demonstrates the utility of IVS and scaffold repositioning in modern drug discovery, enabling the identification of novel therapeutic opportunities for well-established chemical structures like this compound.
Mechanistic Research into Biological Activities: in Vitro and Theoretical Perspectives
DNA Intercalation Mechanisms and Specificity of Acridine (B1665455) Derivatives
The ability of the planar tricyclic acridine scaffold to insert itself between the base pairs of double-stranded DNA is a hallmark of this class of compounds. nih.gov This intercalation process leads to a distortion of the DNA structure, which can interfere with replication and transcription, ultimately leading to cytotoxic effects. researchgate.net The nature and position of substituents on the acridine ring can significantly influence the affinity and specificity of this binding.
A variety of biophysical techniques are employed to study the interaction between acridine derivatives and DNA. Spectrophotometric and spectrofluorometric titrations are commonly used to determine the binding affinity. For instance, the interaction of 9-phenyl acridine with calf thymus DNA (CT-DNA) has been investigated using these methods. deepdyve.comnih.gov Such studies can reveal the binding constant (Kb), which quantifies the strength of the interaction.
DNA melting studies, which measure the change in the melting temperature (Tm) of DNA upon ligand binding, provide further insights. An increase in Tm is typically indicative of intercalation, as the ligand stabilizes the DNA double helix. deepdyve.comnih.gov However, some acridine derivatives may exhibit alternative binding modes, such as groove binding, which results in a smaller change in Tm. deepdyve.comnih.gov
Viscosity measurements can also help to distinguish between intercalative and non-intercalative binding. Intercalation lengthens the DNA helix, leading to an increase in viscosity. In contrast, groove binding has a less pronounced effect on DNA length and viscosity. deepdyve.comnih.gov Competitive binding assays, often using a well-characterized intercalator like ethidium (B1194527) bromide, can further elucidate the binding mode. deepdyve.comnih.gov
The binding of acridine orange to DNA has been shown to be complex, with the potential for both intercalation and electrostatic interactions on the DNA surface, depending on the dye-to-DNA ratio. rsc.orgnih.gov At high binding densities, acridine orange can even induce the condensation and denaturation of double-stranded DNA. nih.gov
Table 1: Biophysical Data for the Interaction of Acridine Derivatives with DNA
| Acridine Derivative | Method | Binding Constant (Kb) (M-1) | DNA Type | Reference |
|---|---|---|---|---|
| 3,9-disubstituted acridines | Absorption Titration | 2.81–9.03 × 104 | Not Specified | mdpi.com |
| Acridine Orange | McGhee-von Hippel model | 5 × 104 - 1 × 105 | Various natural and synthetic DNAs | nih.gov |
| Acridine–thiosemicarbazone derivative (CL-07) | Spectroscopic methods | 4.75 × 104 | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Computational studies, particularly those employing quantum mechanics and molecular docking, provide a detailed picture of the forces driving the interaction between acridines and DNA at the atomic level. nih.gov These theoretical models help to visualize the binding mode and identify the key interactions that stabilize the acridine-DNA complex.
Molecular electrostatic potential (MEP) analysis can reveal the electron-rich regions of the acridine molecule that are prone to interacting with the DNA. nih.gov For the parent acridine molecule, negative charges are distributed in the center, suggesting this region is important for the interaction. nih.gov
Structural analysis from computational models indicates that acridine derivatives interact with DNA primarily through non-covalent forces. These include hydrogen bonds between the acridine molecule and the oxygen atoms of the DNA backbone, as well as van der Waals interactions between the planar acridine ring and the DNA base pairs. nih.gov The binding energy of these interactions can be calculated to assess the stability of the complex. nih.gov
Modified intercalation models have been proposed to explain the nuances of how different acridine derivatives interact with DNA. researchgate.net These models take into account the influence of substituents on the acridine ring and how they affect the orientation and depth of intercalation.
Enzyme Inhibition Mechanisms by Acridine Analogues
In addition to their DNA-intercalating properties, acridine derivatives are known to inhibit a variety of enzymes that are crucial for cellular function and survival. The planar acridine scaffold can fit into the active sites of these enzymes, disrupting their catalytic activity.
Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes such as replication, transcription, and chromosome segregation. Acridine derivatives are well-known inhibitors of both type I and type II topoisomerases. researchgate.netnih.govnih.gov
The primary mechanism of action for many acridine-based topoisomerase inhibitors is the stabilization of the "cleavable complex," which is an intermediate in the enzyme's catalytic cycle where the DNA is cleaved. pnas.org By stabilizing this complex, the acridine derivative prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately cell death. pnas.org The antitumor drug m-AMSA is a classic example of an acridine derivative that acts as a topoisomerase II poison through this mechanism. pnas.org
Some acridine derivatives may also act as catalytic inhibitors of topoisomerases. mdpi.com These compounds interfere with the enzyme's function without stabilizing the cleavable complex, for example, by preventing the binding of the enzyme to DNA or by inhibiting ATP binding in the case of topoisomerase II. mdpi.com
Unwinding assays with supercoiled plasmid DNA are often used to determine the mechanism of topoisomerase inhibition. mdpi.com These assays can distinguish between compounds that inhibit the enzyme directly and those that do so by binding to the DNA substrate. mdpi.com
Table 2: Topoisomerase IIα Inhibition by Acridine Derivatives
| Acridine Derivative | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| mAMSA (Amsacrine) | 100 | Not specified (positive control) | nih.gov |
| DL-01 | 100 | 77 | nih.gov |
| DL-07 | 100 | 74 | nih.gov |
| DL-08 | 100 | 79 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) and are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov A number of acridine derivatives have been investigated as inhibitors of these enzymes. nih.govnih.govfrontiersin.org
The inhibitory activity of acridine derivatives against cholinesterases is typically evaluated using enzyme kinetics assays. nih.gov Molecular docking studies can provide insights into how these compounds bind to the active site of the enzymes and explain the observed efficacy and selectivity. nih.govfrontiersin.org For example, a mixed mechanism of BChE inhibition has been demonstrated for some 9-phosphoryl-9,10-dihydroacridine derivatives. frontiersin.org
The structure of the acridine derivative plays a crucial role in its inhibitory potency and selectivity for AChE versus BChE. nih.govfrontiersin.org For instance, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates have been found to be effective cholinesterase inhibitors. nih.gov
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a common feature of many diseases, including cancer. nih.govresearchgate.net The acridine scaffold has been identified as a promising starting point for the development of inhibitors targeting various kinases. nih.govresearchgate.net
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Several studies have explored the potential of acridine derivatives as inhibitors of VEGFR-2. nih.gov One study identified a 9-aminoacridine (B1665356) derivative that inhibited VEGFR-2 with an inhibition rate of 44% at a concentration of 50µM. nih.gov
Src kinase is a non-receptor tyrosine kinase that is involved in a variety of cellular processes, including cell growth, differentiation, and survival. researchgate.netnih.govd-nb.info Aberrant Src activity is often associated with cancer. researchgate.netnih.govd-nb.info A series of 9-anilinoacridines containing phenyl-urea moieties have been designed and synthesized as potential dual inhibitors of Src and MEK kinases. researchgate.netnih.gov One compound from this series, compound 8m, was found to inhibit Src by 59.67% at a concentration of 10 µM. researchgate.netnih.gov
Table 3: Kinase Inhibition by Acridine Derivatives
| Acridine Derivative | Kinase Target | Concentration | Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound 7r | VEGFR-2 | 50 µM | 44 | nih.gov |
| Compound 7r | Src | 50 µM | 8 | nih.gov |
| Compound 8m | Src | 10 µM | 59.67 | researchgate.netnih.gov |
| Compound 8m | MEK | 10 µM | 43.23 | researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
Inhibition of Other Enzyme Classes: Aromatase, Glycosyltransferase, Chitinase (B1577495)
Currently, there is a lack of specific research data on the inhibitory effects of 2-methoxy-9-phenoxyacridine on aromatase, glycosyltransferase, and chitinase. However, the acridine scaffold is known to interact with various enzymatic systems. Aromatase, a key enzyme in estrogen biosynthesis, has been a target for the development of inhibitors for hormone-dependent cancers. While numerous compounds have been identified as aromatase inhibitors, the potential of acridine derivatives in this context remains largely unexplored.
Glycosyltransferases are involved in the synthesis of complex carbohydrates and are essential for various biological processes. Small molecule inhibitors of glycosyltransferases are of interest for their potential therapeutic applications. Similarly, chitinases, enzymes that degrade chitin, are targets for the development of antifungal and anti-inflammatory agents. The inhibitory potential of this compound against these enzyme classes is yet to be determined through dedicated in vitro enzymatic assays.
Modulation of Cellular Signaling Pathways and Biochemical Processes
Interference with PI3K/AKT/mTOR and p53 Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence is wanting for this compound, some acridine derivatives have been shown to exert their cytotoxic effects through the modulation of this pathway. The p53 tumor suppressor pathway is another critical signaling cascade that governs cellular responses to DNA damage and other stresses, leading to cell cycle arrest or apoptosis. The interaction of this compound with key proteins in the PI3K/AKT/mTOR and p53 pathways has not been specifically investigated.
Regulation of NF-kappaB and ERK1/2 Signaling Cascades
The Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways are central to inflammatory responses, cell survival, and proliferation. Some 9-phenoxyacridine (B3049667) derivatives have demonstrated anti-inflammatory properties, suggesting a potential interaction with these pathways. nih.gov However, the specific effects of this compound on the activation and downstream signaling of NF-κB and ERK1/2 remain to be elucidated through molecular studies.
Mechanisms of Anti-Aggregation Activity (e.g., β-amyloid self-aggregation)
The aggregation of β-amyloid (Aβ) peptides is a key pathological feature of Alzheimer's disease. The inhibition of Aβ self-aggregation is a promising therapeutic strategy. While there is no direct research on this compound in this area, a study on 9-phosphorylated acridine derivatives has shown that some of these compounds can inhibit Aβ42 self-aggregation. This suggests that the acridine scaffold may serve as a basis for the design of Aβ aggregation inhibitors. The planar nature of the acridine ring could potentially allow it to intercalate between β-sheets of Aβ fibrils, thereby disrupting the aggregation process. The phenoxy and methoxy (B1213986) substituents on the acridine core would influence the compound's hydrophobicity and electronic properties, which are critical for its interaction with the Aβ peptide.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective derivatives. For the 9-phenoxyacridine scaffold, SAR studies have been conducted for various biological activities, including antitumor and anti-inflammatory effects. nih.govnih.gov
These studies have highlighted the importance of the substituents on both the acridine and the phenoxy rings. For instance, the nature and position of substituents can affect the compound's ability to intercalate with DNA, a common mechanism of action for many acridine derivatives. In the case of this compound, the methoxy group at the 2-position is expected to influence the electronic properties and planarity of the acridine ring system. The phenoxy group at the 9-position is also a key structural feature, and modifications to this part of the molecule have been shown to significantly impact biological activity in other 9-substituted acridines.
A comprehensive SAR study for this compound concerning the specific biological activities outlined above would require the synthesis and biological evaluation of a series of analogs with systematic modifications to the acridine and phenoxy rings. Such studies would provide valuable insights into the key structural features required for potent and selective activity and would help in elucidating the underlying mechanisms of action.
Diversified Research Applications of 2 Methoxy 9 Phenoxyacridine and Its Derivatives
Applications in Materials Science
The rigid and planar structure of the acridine (B1665455) ring, combined with the potential for functionalization at various positions, makes it an excellent building block for novel materials. The introduction of methoxy (B1213986) and phenoxy groups in 2-Methoxy-9-phenoxyacridine can further modulate its electronic and steric properties, opening avenues for specialized applications.
Fluorescent Probes and Dyes based on the Acridine Scaffold
The inherent fluorescence of the acridine core has been extensively exploited in the development of probes and dyes. researchgate.net 9-Phenoxyacridines, including this compound, are valuable precursors for creating fluorescent labels for medicinal diagnostics. nih.gov The substitution at the 9-position with a phenoxy group allows for facile conversion to other functional groups, enabling the synthesis of a wide array of fluorescent derivatives.
The photophysical properties of acridine-based dyes can be fine-tuned by introducing different substituents. For instance, the development of polarity-sensitive fluorescent probes has been achieved by reacting 9-acridine carboxaldehyde with various cyano compounds. nih.govresearchgate.net These probes exhibit significant changes in their fluorescence emission wavelength and quantum yield in response to the polarity of their environment. nih.govresearchgate.net This sensitivity makes them useful for monitoring dynamic changes in cellular microenvironments, such as in lipid droplets and lysosomes. nih.govresearchgate.net While direct studies on this compound as a fluorescent probe are not extensively documented, its structure suggests potential for similar applications. The methoxy group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for many fluorescent sensors.
Development of Acridine-Based Catalysts in Organic Synthesis
Acridine derivatives have emerged as promising candidates in the field of catalysis, particularly in photoredox catalysis. While research directly involving this compound as a catalyst is limited, the broader class of acridinium (B8443388) salts, which can be synthesized from acridine precursors, has been widely studied. These organic photocatalysts are valued for their strong excited-state reduction potentials and stability.
The general strategy involves the conversion of acridines into acridinium salts, which then act as potent photocatalysts in various organic transformations. These catalysts have been successfully employed in a range of reactions, including those that are challenging to achieve with traditional methods. The catalytic cycle typically involves the excitation of the acridinium salt by visible light, followed by an electron transfer process that initiates the desired chemical transformation. The modular nature of the acridine scaffold allows for the synthesis of a library of photocatalysts with tailored redox properties to suit specific synthetic needs. Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of microwave-assisted synthesis and reusable catalysts for the production of acridine derivatives. nih.gov
Corrosion Inhibition Studies
The protection of metals from corrosion is of paramount importance in numerous industries. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors. Acridine and its derivatives fit this profile and have been extensively investigated for their ability to protect various metal surfaces.
Investigation of Acridine Derivatives as Corrosion Inhibitors for Metal Surfaces
A multitude of studies have demonstrated the efficacy of acridine derivatives as corrosion inhibitors for metals like mild steel in acidic environments. nih.govnih.govresearchgate.net The planar structure of the acridine molecule facilitates strong adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
The inhibition efficiency of acridine derivatives is influenced by the nature and position of substituents on the acridine ring. For example, a study on 9-substituted acridines, namely 9-carboxyacridine (CA), 9-methylacridine (B196024) (MA), and 9-aminoacridine (B1665356) (AA), revealed that the inhibition performance for mild steel in 15% HCl followed the order: AA > MA > CA. nih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic process. nih.gov
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 9-aminoacridine (AA) | 300 | 94.2 | nih.gov |
| 9-methylacridine (MA) | 300 | 89.4 | nih.gov |
| 9-carboxyacridine (CA) | 300 | 41.9 | nih.gov |
Mechanistic Insights into Adsorption and Protective Layer Formation
The mechanism of corrosion inhibition by acridine derivatives primarily involves their adsorption onto the metal surface. This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm being frequently applicable. nih.govnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. taylorfrancis.com
The adsorption of acridine derivatives can occur through both physisorption and chemisorption. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms (like the nitrogen in the acridine ring) and the vacant d-orbitals of the metal atoms. nih.gov The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to distinguish between these two modes of adsorption. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. nih.gov Intermediate values suggest a mixed-mode of adsorption. For instance, the ΔG°ads value for acridin-9(10H)-one on mild steel was found to be -44.03 kJ/mol, indicating a spontaneous and predominantly chemisorptive process. nih.gov
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type | Reference |
|---|---|---|---|---|---|---|
| Acridin-9(10H)-one | Mild Steel | 1 M HCl | Langmuir | -44.03 | Chemisorption | nih.gov |
| 9-aminoacridine | Mild Steel | 15% HCl | Langmuir | - | Mixed | nih.gov |
| 9-methylacridine | Mild Steel | 15% HCl | Langmuir | - | Mixed | nih.gov |
| 9-carboxyacridine | Mild Steel | 15% HCl | Langmuir | - | Mixed | nih.gov |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The planar and aromatic nature of the acridine scaffold makes it an attractive component for the construction of supramolecular assemblies and for participating in host-guest interactions.
The crystal structure of this compound itself provides insight into its supramolecular behavior. In the solid state, the molecules form inversion dimers through a combination of C-H···N hydrogen bonds and π-π stacking interactions. nih.govnih.gov These dimers are further interconnected by C-H···π interactions, leading to a stable three-dimensional network. nih.govnih.gov The methoxy group is nearly coplanar with the acridine ring system, while the phenoxy group is almost perpendicular to it. nih.govnih.gov
Acridine derivatives can also act as guests in larger host molecules or as building blocks for more complex supramolecular structures like metal-organic frameworks (MOFs). For example, acridine has been incorporated as a guest molecule into a cadmium-based MOF, where the protonated acridine cations act as templates within the framework's cavities. nih.gov Such host-guest systems can exhibit interesting photophysical properties, including high photocurrent densities, making them suitable for applications in photodetectors and white LEDs. nih.gov The ability of acridines to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, makes them versatile components in the design of functional supramolecular materials. researchgate.net
Design of Acridine-Containing Pincer Ligands and Complexes
The rigid, planar structure of the acridine core is a highly advantageous feature for its incorporation into pincer ligands. These tridentate ligands bind to a metal center in a facial, meridional fashion, creating highly stable and well-defined coordination complexes. A specific subset of these, known as acridine-based PNP pincer complexes, feature a central acridine donor flanked by phosphine (B1218219) groups (CH2PR2). researchgate.net These complexes exhibit unique reactivities not seen in more common pyridine-based pincer systems. researchgate.netrsc.org
The synthesis of acridine-based pincer ligands often begins with a precursor like 4,5-dibromomethyl acridine, which can then be reacted with appropriate phosphines. rsc.org Researchers have successfully synthesized a variety of these ligands and formed complexes with numerous transition metals, including nickel (Ni), palladium (Pd), platinum (Pt), copper (Cu), cobalt (Co), iron (Fe), manganese (Mn), and ruthenium (Ru). rsc.orgexlibrisgroup.comacs.orgacs.org The high stability of these complexes, sometimes enduring temperatures over 160°C, makes them suitable for demanding catalytic applications. rsc.org
The unique reactivity of these acridine-based complexes has enabled their use in a range of sustainable catalytic processes. researchgate.net Applications include the selective transformation of primary alcohols into primary amines using ammonia (B1221849), the development of hydrogen carrier systems, and various (de)hydrogenation reactions. researchgate.netrsc.org The noninnocent nature of the acridine ligand, where the ligand itself can participate in redox processes, can sometimes lead to dimerization by forming a C-C bond at the C9 position of the acridine ring. exlibrisgroup.comacs.org
The following table summarizes various acridine-pincer metal complexes and their applications.
| Metal Center | Ligand Type | Application |
| Ruthenium (Ru) | Acridine-PNP | Catalytic amination of alcohols to primary amines rsc.org |
| Platinum (Pt) | Acridine-PNP | Transfer hydrogenation of olefins under visible light acs.org |
| Nickel (Ni) | Acridine-PNP | Base-metal catalysis exlibrisgroup.comacs.org |
| Cobalt (Co) | Acridine-PNP | Base-metal catalysis exlibrisgroup.comacs.org |
| Iron (Fe) | Acridine-PNP | Base-metal catalysis exlibrisgroup.comacs.org |
Role of Acridine in Metal-Organic Frameworks and Self-Assembly
The planarity and extensive π-system of the acridine structure make it an excellent building block for creating highly ordered supramolecular structures, such as Metal-Organic Frameworks (MOFs) and other self-assembled materials. rsc.orgnih.gov These properties facilitate strong π-π stacking interactions, which are a critical driving force in the formation of these architectures. nih.goviucr.org
In the construction of MOFs, acridine-containing molecules can be used as organic linkers that connect metal nodes to form porous, crystalline materials. rsc.org A novel MOF has been synthesized using acridine (AD), 5-ethoxyisophthalic acid (EtOIPA), and Cadmium (Cd) salts. rsc.org In this structure, protonated acridine cations act as templates encapsulated within the framework's grids. The orderly arrangement of the components creates highly delocalized π-electron channels, resulting in a material with a long exciton (B1674681) lifetime and bright yellow emission. This acridine-based MOF has demonstrated high performance as a self-driven photodetector and has been used to create a high-performance white LED. rsc.org
The tendency of acridine derivatives to self-assemble is also evident in solution and at interfaces. For example, acridine orange dye has been shown to self-assemble at a mica/aqueous solution interface to form H-type aggregates. nih.gov The formation of these ordered nanostructures is driven by the electrostatic adsorption of the dye cations onto the mica surface combined with intermolecular π-π stacking. nih.gov Similarly, the crystal structure of this compound itself shows that molecules form inversion dimers connected through both C—H⋯N and π–π interactions. iucr.orgnih.govnih.gov
The table below details examples of acridine's role in constructing organized molecular systems.
| System Type | Driving Forces for Assembly | Resulting Structure | Potential Application |
| Metal-Organic Framework (MOF) | Coordination bonds, π-π stacking | 2D double-layer framework with encapsulated acridine cations rsc.org | Photodetectors, White LEDs rsc.org |
| Interfacial Self-Assembly | Electrostatic adsorption, π-π stacking | Nanosized meandering stripes (H-type aggregates) nih.gov | Supramolecular architectures nih.gov |
| Crystal Packing | C—H⋯N interactions, π–π stacking | Inversion dimers iucr.orgnih.govnih.gov | Crystalline solids |
Future Perspectives and Emerging Avenues in 2 Methoxy 9 Phenoxyacridine Research
Exploration of Novel Synthetic Strategies for Enhanced Structural Diversity
The functionalization of the acridine (B1665455) core is pivotal for modulating its physicochemical and biological properties. Future research will likely focus on developing more efficient and versatile synthetic methodologies to create a wider array of 2-Methoxy-9-phenoxyacridine derivatives.
One promising direction is the adoption of modular synthesis approaches. A recently developed method combines photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation, simplifying the creation of diverse acridine compounds, including unsymmetrical and multi-substituted derivatives. mdpi.com This strategy could be adapted to generate novel analogs of this compound with varied substitution patterns, facilitating comprehensive structure-activity relationship (SAR) studies.
The use of innovative catalysts is another key area of exploration. For instance, novel core-shell magnetic nanoparticles have been shown to be highly efficient and recyclable catalysts for acridine synthesis. nih.gov Applying such green and sustainable catalytic systems to the synthesis of this compound derivatives could offer significant advantages in terms of yield, purity, and environmental impact.
Furthermore, microwave-assisted synthesis is gaining traction as a rapid and high-yield method for preparing acridine derivatives. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve efficiency in the synthesis of this compound analogs.
Finally, flow chemistry presents a powerful tool for the continuous and scalable production of active pharmaceutical ingredients. nih.govnih.gov Implementing flow chemistry processes for the synthesis and derivatization of this compound could enable better control over reaction parameters, enhance safety, and facilitate the rapid generation of compound libraries for screening.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can be leveraged to accelerate the development of this compound derivatives with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. By developing 3D-QSAR models for a series of this compound analogs, researchers can elucidate the key structural features that govern their biological activity. nih.gov This information can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
In silico screening and molecular docking are powerful techniques for identifying potential biological targets and predicting the binding affinity of ligands. mdpi.comrhhz.net Virtual screening of large compound libraries against various protein targets can help to identify novel therapeutic applications for this compound derivatives. Molecular docking simulations can provide detailed insights into the binding modes and interactions of these compounds with their targets, guiding the design of more potent and selective inhibitors.
Moreover, AI algorithms can be employed for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . mdpi.com By training machine learning models on large datasets of compounds with known ADMET properties, it is possible to predict the pharmacokinetic and safety profiles of new this compound derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.
Discovery of Undiscovered Mechanistic Targets and Biological Pathways
While the acridine scaffold is well-known for its DNA intercalating and topoisomerase inhibitory activities, the full spectrum of biological targets and pathways modulated by this compound and its derivatives remains to be elucidated. nih.govnih.gov
Future research should aim to identify novel mechanistic targets . Techniques such as inverse virtual screening can be employed to computationally screen a library of known protein structures to identify potential binding partners for this compound. jppres.com This "target fishing" approach can uncover unexpected therapeutic opportunities.
Beyond its established anticancer potential, the anti-inflammatory properties of 9-phenoxyacridine (B3049667) derivatives warrant further investigation. rhhz.net Studies have shown that these compounds can inhibit the release of inflammatory mediators from mast cells, neutrophils, and macrophages. rhhz.netnih.gov A key future direction will be to delineate the specific signaling pathways involved in these anti-inflammatory effects and to determine if this compound derivatives can be developed as selective modulators of these pathways.
Furthermore, the ability of some acridine derivatives to reverse multidrug resistance (MDR) in cancer cells opens up another exciting avenue of research. nih.gov Investigating whether this compound analogs can modulate the function of efflux pumps like P-glycoprotein could lead to the development of novel chemosensitizing agents.
Development of Multi-Targeting Approaches with Acridine Scaffolds
The concept of "one drug, multiple targets" is gaining prominence in the development of therapies for complex diseases like cancer and neurodegenerative disorders. The rigid and planar structure of the acridine scaffold makes it an ideal framework for designing multi-target agents. nih.gov
Recent studies have demonstrated the potential of acridine derivatives as dual inhibitors of various enzyme pairs. For example, tetra-acridine derivatives have been identified as dual inhibitors of topoisomerase II and the proteasome. nih.gov Other research has focused on developing 9-benzylaminoacridine derivatives as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, and phthalazinone acridine derivatives as dual PARP and topoisomerase inhibitors. mdpi.comrhhz.net The acridine scaffold has also been explored for the development of dual VEGFR-2 and Src kinase inhibitors. nih.gov
These findings suggest that this compound could serve as a versatile starting point for the design of novel multi-target ligands. By strategically modifying the phenoxy group and other positions on the acridine ring, it may be possible to create compounds that simultaneously modulate multiple key targets in a disease pathway. For instance, combining the DNA-intercalating properties of the acridine core with a moiety that inhibits a specific kinase could lead to synergistic anticancer effects.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 2-Methoxy-9-phenoxyacridine with high crystallinity?
- Methodological Answer : The compound is synthesized by heating 2-[(2-methoxyphenyl)amino]benzoic acid with POCl₃, followed by treatment with NaOH to yield 2-methoxy-9-chloroacridine. Subsequent reaction with phenol under basic conditions produces the title compound. High-purity crystals are obtained by slow evaporation from absolute ethanol, yielding light-brown plates (m.p. 415–417 K) suitable for X-ray analysis .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 295 K reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 8.3042(2) Å, b = 15.5101(4) Å, c = 24.0192(6) Å. The structure is refined to R = 0.029 and wR = 0.086 using SHELXL97, with hydrogen atoms constrained to ride on parent atoms. Key features include a coplanar methoxy group (dihedral angle = 4.5° with the acridine ring) and a near-perpendicular phenoxy group (85.0°) .
Q. What spectroscopic or computational methods validate the molecular geometry?
- Methodological Answer : Geometric parameters (bond lengths, angles) are derived from X-ray data and compared to density functional theory (DFT) calculations. For example, the C9–O17 bond length (1.363 Å) and C9–N10–C11 angle (121.6°) align with typical acridine derivatives. Discrepancies >0.02 Å or >2° warrant re-examination of refinement models or thermal motion corrections .
Advanced Research Questions
Q. How do intermolecular interactions dictate the crystal packing and stability?
- Methodological Answer : Inversion dimers form via C–H⋯N hydrogen bonds (2.58 Å) and C⋯N contacts (3.34 Å). These dimers stack through C–H⋯π (2.85 Å) and offset π-π interactions (interplanar distance = 3.45 Å, dihedral angle = 14.3°). Lattice energy calculations (e.g., PIXEL or Hirshfeld surface analysis) quantify contributions from these interactions to overall stability .
Q. What strategies resolve contradictions in batch-dependent spectroscopic data?
- Methodological Answer : Cross-validate X-ray data with solid-state NMR or IR spectroscopy to confirm substituent orientation. For example, the methoxy group’s coplanarity with the acridine ring (observed in X-ray) should correlate with distinct ¹³C NMR chemical shifts (e.g., δ ~55 ppm for OCH₃). Discrepancies may arise from polymorphism, which can be screened via differential scanning calorimetry (DSC) .
Q. How does the methoxy group’s orientation influence electronic properties and bioactivity?
- Methodological Answer : The near-coplanar methoxy group enhances conjugation with the acridine π-system, red-shifting UV-Vis absorption (λₘₐₓ ~420 nm). Time-dependent DFT (TD-DFT) simulations predict this electronic effect, which correlates with fluorescence quantum yield measurements. Bioactivity studies (e.g., antimicrobial assays) should compare derivatives with varied substituent geometries to isolate electronic vs. steric effects .
Q. What experimental designs improve the compound’s utility as a fluorescent marker?
- Methodological Answer : Modify the phenoxy group’s substituents (e.g., electron-withdrawing groups) to tune emission wavelength and quantum yield. Solvatochromism studies in polar vs. non-polar solvents quantify environmental sensitivity. For diagnostic applications, conjugate the acridine core with targeting moieties (e.g., antibodies) via nucleophilic aromatic substitution at the 9-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
